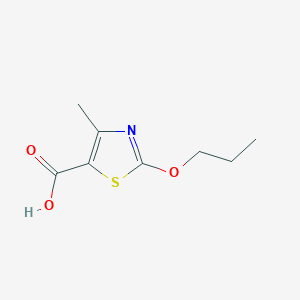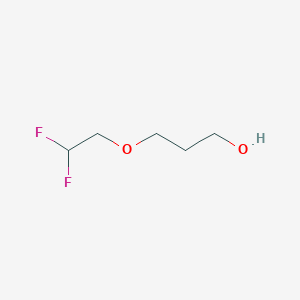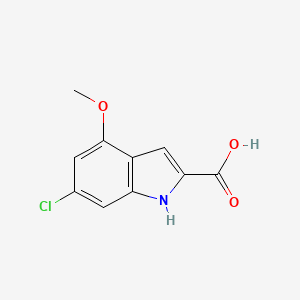
6-chloro-4-methoxy-1H-indole-2-carboxylic acid
Overview
Description
“6-chloro-4-methoxy-1H-indole-2-carboxylic acid” is a chemical compound with the CAS Number: 1782640-77-0 . It has a molecular weight of 225.63 . The IUPAC name for this compound is the same as the common name .
Molecular Structure Analysis
The InChI code for “6-chloro-4-methoxy-1H-indole-2-carboxylic acid” is1S/C10H8ClNO3/c1-15-9-3-5 (11)2-7-6 (9)4-8 (12-7)10 (13)14/h2-4,12H,1H3, (H,13,14) . This code provides a specific textual representation of the compound’s molecular structure.
Scientific Research Applications
-
Antiviral Activity
- Field: Virology
- Application: Indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have been reported as antiviral agents .
- Method: These compounds were prepared and tested for their inhibitory activity against various viruses .
- Results: One of the compounds showed inhibitory activity against influenza A with an IC50 value of 7.53 μmol/L .
-
Anti-inflammatory Activity
- Field: Immunology
- Application: Indole derivatives have been found to possess anti-inflammatory properties .
- Method: These compounds were synthesized and tested for their ability to reduce inflammation .
- Results: The specific outcomes of these studies are not mentioned in the source, but the overall conclusion is that indole derivatives have potential as anti-inflammatory agents .
-
Anticancer Activity
- Field: Oncology
- Application: Indole derivatives have been used in the treatment of cancer cells .
- Method: These compounds were synthesized and tested for their antiproliferative activity against various cancer cell lines .
- Results: The specific outcomes of these studies are not mentioned in the source, but the overall conclusion is that indole derivatives have potential as anticancer agents .
-
Anti-HIV Activity
- Field: Virology
- Application: Indole derivatives have been reported to possess anti-HIV properties .
- Method: These compounds were synthesized and tested for their inhibitory activity against the HIV virus .
- Results: The specific outcomes of these studies are not mentioned in the source, but the overall conclusion is that indole derivatives have potential as anti-HIV agents .
-
Antioxidant Activity
- Field: Biochemistry
- Application: Indole derivatives have been found to possess antioxidant properties .
- Method: These compounds were synthesized and tested for their ability to neutralize free radicals .
- Results: The specific outcomes of these studies are not mentioned in the source, but the overall conclusion is that indole derivatives have potential as antioxidants .
-
Antimicrobial Activity
- Field: Microbiology
- Application: Indole derivatives have been used in the treatment of microbial infections .
- Method: These compounds were synthesized and tested for their antimicrobial activity against various microbes .
- Results: The specific outcomes of these studies are not mentioned in the source, but the overall conclusion is that indole derivatives have potential as antimicrobial agents .
-
Inhibitors of E. coli MurD ligase
-
Interleukin-2 Inducible T Cell Kinase Inhibitors
-
Inhibitors of Gli1-mediated Transcription in Hedgehog Pathway
properties
IUPAC Name |
6-chloro-4-methoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c1-15-9-3-5(11)2-7-6(9)4-8(12-7)10(13)14/h2-4,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTMCWOYEZEPKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C=C(N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-methoxy-1H-indole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



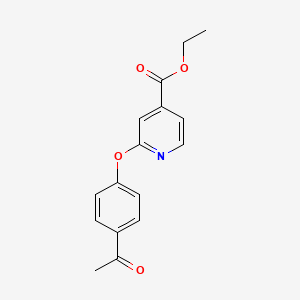
![1-(4-Chlorophenyl)-3-[(cyclopropylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1530613.png)
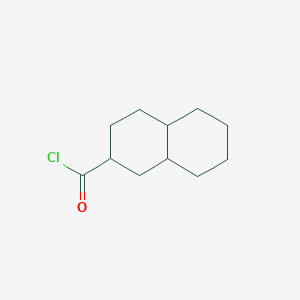
![[4-(Methoxymethyl)oxan-4-yl]methanamine](/img/structure/B1530617.png)
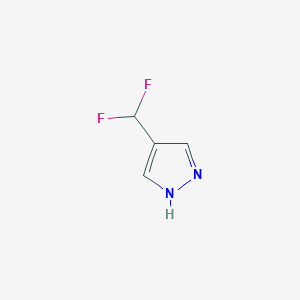

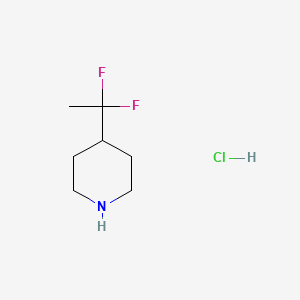

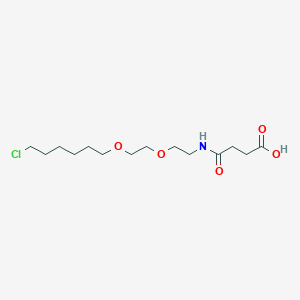
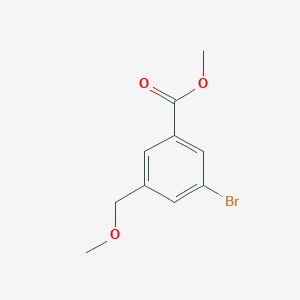
![1-{2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1530629.png)
![3-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1530630.png)
